
3-Chloro Fenofibric Acid-d6
Vue d'ensemble
Description
3-Chloro Fenofibric Acid-d6 (CAS: 1346603-07-3) is a deuterium-labeled derivative of fenofibric acid, a peroxisome proliferator-activated receptor (PPAR) agonist and the active metabolite of fenofibrate. The compound incorporates six deuterium atoms at specific positions, enhancing its stability for use as an internal standard in pharmacokinetic and metabolic studies . Structurally, it features a 3-chloro substituent on the phenyl ring (Figure 1), distinguishing it from non-chlorinated and other halogenated analogs. Its primary applications include quantitative LC-MS/MS assays in biological matrices, where its isotopic labeling minimizes interference from endogenous metabolites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro Fenofibric Acid-d6 typically involves the incorporation of deuterium atoms into the molecular structure of 3-Chloro Fenofibric Acid. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to ensure maximum incorporation of deuterium atoms. The final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro Fenofibric Acid-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
3-Chloro Fenofibric Acid-d6 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Fenofibric Acid and its metabolites.
Biology: Employed in metabolic studies to trace the biotransformation of Fenofibric Acid in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Fenofibric Acid.
Industry: Applied in quality control processes to ensure the consistency and accuracy of pharmaceutical formulations containing Fenofibric Acid.
Mécanisme D'action
The mechanism of action of 3-Chloro Fenofibric Acid-d6 is primarily related to its role as an internal standard. It does not exert pharmacological effects but serves as a reference compound in analytical methods. The deuterium atoms in the compound provide a distinct mass difference, allowing for precise quantification of Fenofibric Acid and its metabolites in complex mixtures.
Comparaison Avec Des Composés Similaires
Structural and Functional Analogues
The table below compares 3-Chloro Fenofibric Acid-d6 with structurally related compounds, emphasizing substituent effects and applications:
Stability and Analytical Performance
- Stock Solution Stability: Fenofibric Acid-d6: 95.2% stability after 15 days at 1–10°C .
- Chromatographic Behavior: Deuterated compounds (e.g., Fenofibric Acid-d6) exhibit retention times similar to non-deuterated analogs, ensuring co-elution in LC-MS/MS methods . Chloro substituents (3- vs. 2-position) may alter hydrophobicity, requiring method adjustments to resolve isomers .
Pharmacological and Metabolic Profiles
- PPAR Activation: Fenofibric Acid-d6 retains PPARα/γ/δ agonism, but the 3-chloro variant’s EC₅₀ values remain uncharacterized. Chlorination may enhance receptor binding due to increased electron-withdrawing effects .
- Metabolic Pathways: Fenofibric Acid undergoes glucuronidation (UGT enzymes) and hydroxylation, producing metabolites like P-335 and P-351 . Deuterated analogs like this compound likely resist enzymatic degradation, prolonging half-life in tracer studies .
Environmental and Toxicological Considerations
- Photodegradation: Fenofibric acid generates hydroxylated byproducts (e.g., P-249a, P-249b) under UV/H₂O₂ . Chlorinated derivatives may form persistent intermediates (e.g., chlorinated benzoic acids), necessitating ecotoxicity assessments .
Activité Biologique
3-Chloro Fenofibric Acid-d6, also known as 2-[4-(3-chlorobenzoyl)phenoxy]-2-(²H₃)methyl(²H₃)propanoic acid, is a deuterated derivative of fenofibric acid, which is an active metabolite of fenofibrate. This compound has garnered attention for its biological activities, particularly in the context of its role as a PPAR (Peroxisome Proliferator-Activated Receptor) activator and its potential therapeutic applications.
- Molecular Formula : C17H15ClO4
- Molecular Weight : 324.79 g/mol
- CAS Number : 1346603-07-3
This compound primarily acts through the activation of PPARs, which are nuclear receptor proteins that regulate gene expression involved in lipid metabolism and glucose homeostasis. The compound exhibits significant activity across different PPAR subtypes:
- PPARα : EC50 = 22.4 µM
- PPARγ : EC50 = 1.47 µM
- PPARδ : EC50 = 1.06 µM
Additionally, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme activity, with an IC50 value of 48 nM, highlighting its anti-inflammatory properties .
Lipid Metabolism and Cardiovascular Health
Research indicates that fenofibric acid derivatives, including this compound, play a significant role in lipid metabolism. They are utilized in managing dyslipidemia by lowering triglyceride levels and increasing HDL cholesterol. The activation of PPARα is particularly beneficial for cardiovascular health as it enhances fatty acid oxidation and reduces triglyceride synthesis in the liver .
Anti-inflammatory Effects
The inhibition of COX-2 by this compound suggests potential applications in treating inflammatory conditions. By reducing the production of pro-inflammatory mediators such as prostaglandins, this compound may help alleviate symptoms associated with chronic inflammation .
Case Studies and Research Findings
-
Anti-Glioblastoma Activity :
A study demonstrated that fenofibrate shows anti-glioblastoma effects in vitro and in vivo. Although fenofibrate itself does not cross the blood-brain barrier effectively, modifications to its structure, similar to those seen in this compound, could enhance its therapeutic efficacy against brain tumors by improving penetration and stability . -
Combination Therapy :
Research has explored the combination of fenofibrate with other agents in cancer therapy. For instance, combining it with temozolomide (TMZ) has shown synergistic effects against glioblastoma cells, suggesting that further investigation into derivatives like this compound could yield promising results in cancer treatment strategies .
Data Summary Table
Biological Activity | Measurement | Result |
---|---|---|
PPARα Activation | EC50 | 22.4 µM |
PPARγ Activation | EC50 | 1.47 µM |
PPARδ Activation | EC50 | 1.06 µM |
COX-2 Inhibition | IC50 | 48 nM |
Anti-glioblastoma Efficacy | Concentration | Effective at 50 µM |
Q & A
Basic Research Questions
Q. What synthetic routes and characterization methods are recommended for 3-Chloro Fenofibric Acid-d6?
- Methodological Answer : Synthesis typically involves isotopic labeling of the parent compound (Fenofibric Acid) via deuteration at specific methyl groups. Key steps include deuterium exchange reactions or catalytic deuteration under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) for positional deuterium confirmation and mass spectrometry (MS) to verify isotopic purity (>99 atom% D). Impurity profiling (e.g., 2-chloro isomers) should be conducted using reverse-phase HPLC coupled with UV detection .
Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?
- Methodological Answer : Validation should follow FDA/ICH guidelines, including parameters like linearity (1–100 µg/mL), precision (RSD <5%), and accuracy (90–110% recovery). Use LC-MS/MS with stable isotope-labeled internal standards (e.g., Fenofibric Acid-d6) to minimize matrix effects. Limit of detection (LOD) and quantification (LOQ) can be optimized using signal-to-noise ratios (e.g., LOD: 0.013 µg/mL, LOQ: 0.041 µg/mL for related analogs) .
Q. What are the critical considerations for ensuring isotopic purity in deuterated analogs like this compound?
- Methodological Answer : Isotopic purity is confirmed via high-resolution MS and NMR to detect residual protiated species. Storage conditions (e.g., -20°C under inert gas) prevent deuterium loss. Batch-specific certificates of analysis from suppliers should include isotopic enrichment data and chromatographic traces for impurities (e.g., 4-hydroxy metabolites) .
Advanced Research Questions
Q. How does deuterium labeling influence the metabolic stability and PPARα activation of this compound compared to its non-deuterated form?
- Methodological Answer : Conduct comparative in vitro metabolism assays using human liver microsomes to assess deuteration effects on CYP-mediated oxidation (e.g., CYP2C8/9/19). PPARα agonism can be quantified via luciferase reporter assays in HepG2 cells, with EC50 values compared between deuterated and non-deuterated forms. Note that deuteration may reduce metabolic clearance but retain receptor binding affinity .
Q. What experimental strategies resolve contradictions in PPAR pathway data involving deuterated analogs?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line selection or agonist concentration). Use orthogonal methods:
- Transcriptomics : RNA-seq to validate PPARα target gene expression (e.g., ACOX1, CPT1A).
- Competitive Binding Assays : Compare displacement of radiolabeled ligands (e.g., [³H]-Fenofibric Acid) by deuterated analogs.
- Dose-Response Curves : Ensure consistency across multiple replicates and statistical models (e.g., four-parameter logistic regression) .
Q. How should researchers design in vitro assays to evaluate drug-drug interactions (DDIs) involving this compound?
- Methodological Answer : Use pooled human hepatocytes or recombinant CYP isoforms (e.g., CYP2C9) to assess inhibition/induction potential. Pre-incubate test compounds with CYP substrates (e.g., tolbutamide for CYP2C9) and quantify metabolite formation via LC-MS/MS. Include positive controls (e.g., gemfibrozil) and validate with kinetic parameters (Ki or IC50). Note that deuterated analogs may exhibit weaker CYP inhibition due to altered metabolic pathways .
Q. Key Literature and Guidelines
- Analytical Validation : Follow US FDA guidelines for bioanalytical method validation .
- PPAR Assays : Refer to protocols in Analytical and Bioanalytical Chemistry for receptor activation studies .
- Synthetic Protocols : Review deuterium labeling techniques in Journal of Labelled Compounds and Radiopharmaceuticals .
Propriétés
IUPAC Name |
2-[4-(3-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-8-6-11(7-9-14)15(19)12-4-3-5-13(18)10-12/h3-10H,1-2H3,(H,20,21)/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWVJAFWQBLUTA-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.